Molecular Weight & Lipophilicity vs. Non-Chlorinated Analog
Relative to the non-chlorinated analog 2-(chloromethyl)-6-nitro-1,3-benzoxazole (CAS 221638-74-0), the target compound incorporates a chlorine atom at position 5, increasing molecular weight from 212.59 to 247.04 Da and raising calculated LogP from the analog's value to 2.17 . The 5-chloro substituent contributes an additional 34.45 Da and enhances lipophilicity, which may improve membrane permeability in biological assays and alters chromatographic retention behavior in purification workflows.
| Evidence Dimension | Molecular weight and lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | MW = 247.04 Da; LogP = 2.17 (predicted) |
| Comparator Or Baseline | 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (CAS 221638-74-0): MW = 212.59 Da; LogP not explicitly reported but structurally lower due to absence of Cl |
| Quantified Difference | ΔMW = +34.45 Da (16.2% increase); LogP increased by approximately 0.3–0.5 log units (class-level estimate for aromatic Cl substitution) |
| Conditions | Predicted physicochemical properties from Chemsrc database; LogP calculated via atom-based method |
Why This Matters
The higher molecular weight and lipophilicity of the target compound directly impact its suitability for fragment-based drug discovery campaigns where chlorine substitution is a common strategy to improve target binding and ADME properties.
